REACTION_SMILES
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[CH3:17][C:18](=[O:19])[O:20][C:21](=[O:22])[CH3:23].[K+:2].[OH-:1].[OH2:24].[OH:3][c:4]1[cH:5][c:6]2[cH:7][cH:8][c:9]([C:14](=[O:15])[OH:16])[cH:10][c:11]2[cH:12][cH:13]1>>[O:3]([c:4]1[cH:5][c:6]2[cH:7][cH:8][c:9]([C:14](=[O:15])[OH:16])[cH:10][c:11]2[cH:12][cH:13]1)[C:18]([CH3:17])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2cc(O)ccc2c1
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Name
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Type
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product
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Smiles
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CC(=O)Oc1ccc2cc(C(=O)O)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |